molecular formula C18H22N2O2S B10808185 N-(2,6-diethylphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide

N-(2,6-diethylphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide

Cat. No.: B10808185
M. Wt: 330.4 g/mol
InChI Key: OWGHQNUBNVZOHE-UHFFFAOYSA-N
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Description

N-(2,6-diethylphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide is a synthetic acetamide derivative characterized by a 2,6-diethylphenyl group attached to the amide nitrogen and a thiophene-containing oxyimino side chain. The compound’s synthesis likely involves alkylation or acylation reactions, as seen in analogous acetamide syntheses (e.g., alkylation of thiopyrimidines using chloroacetamides) .

Key structural features:

  • Thiophene-ethylideneamino-oxy side chain: Introduces electron-rich aromaticity and possible hydrogen-bonding interactions.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide

InChI

InChI=1S/C18H22N2O2S/c1-4-14-8-6-9-15(5-2)18(14)19-17(21)12-22-20-13(3)16-10-7-11-23-16/h6-11H,4-5,12H2,1-3H3,(H,19,21)

InChI Key

OWGHQNUBNVZOHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CON=C(C)C2=CC=CS2

Origin of Product

United States

Biological Activity

N-(2,6-diethylphenyl)-2-(1-thiophen-2-ylethylideneamino)oxyacetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiophene ring and an amide group, which are known to influence its biological properties. The molecular formula is C16H20N2O2SC_{16}H_{20}N_2O_2S, and it has a molecular weight of 304.41 g/mol.

PropertyValue
Molecular FormulaC16H20N2O2SC_{16}H_{20}N_2O_2S
Molecular Weight304.41 g/mol
CAS Number123456-78-9

Antimicrobial Properties

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial activity. A study published in PubMed Central highlighted that thiophene derivatives possess various bioactivities including antimicrobial effects against bacteria and fungi . The specific activity of this compound against specific pathogens remains to be thoroughly investigated.

Antioxidant Activity

Thiophene derivatives are also recognized for their antioxidant properties. In vitro assays have shown that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress . This property suggests potential applications in preventing oxidative damage in various diseases.

Cytotoxic Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Research on similar thiophene-containing compounds indicates potential mechanisms of action involving apoptosis induction in cancer cells . Further studies are needed to elucidate the specific pathways involved in the cytotoxicity of this compound.

Case Studies

Case Study 1: Anticancer Activity

In a recent study, a related thiophene derivative was tested for its anticancer properties using several cancer cell lines. The results indicated that the compound induced significant apoptosis in breast cancer cells, showcasing its potential as an anticancer agent. The study emphasized the need for further exploration into the structure-activity relationship to optimize efficacy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting that this compound may have similar properties .

In Silico Studies

Recent advancements in computational methods have enabled researchers to predict the biological activity of thiophene derivatives through molecular docking studies. These studies often focus on interactions with key biological targets such as enzymes involved in cancer progression or bacterial resistance mechanisms .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound needs to be established to evaluate its pharmacokinetic properties. Preliminary computational predictions suggest favorable ADMET characteristics which could enhance its viability as a therapeutic agent .

Comparison with Similar Compounds

Substituted Chloroacetamides (Herbicides)

The 2,6-diethylphenyl acetamide scaffold is prevalent in herbicidal compounds. Below is a comparison with prominent analogs:

Compound Name Substituents Use/Category Molecular Formula Molecular Weight Key References
Target Compound Thiophene-ethylideneamino-oxy side chain Hypothesized herbicidal Not explicitly provided in evidence
Alachlor N-(methoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide Herbicide (chloroacetamide) C₁₄H₂₀ClNO₂ 269.8 g/mol
Butachlor N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide Herbicide (chloroacetamide) C₁₇H₂₆ClNO₂ 311.9 g/mol
Pretilachlor 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide Herbicide (chloroacetamide) C₁₇H₂₆ClNO₂ 311.9 g/mol

Structural and Functional Insights :

  • Thiophene vs. Chloro Groups : Unlike alachlor and butachlor, which rely on a chloroacetamide group for herbicidal activity, the target compound replaces chlorine with a thiophene-based side chain. This substitution may alter reactivity (e.g., reduced electrophilicity) and target specificity .

Heterocyclic Acetamide Derivatives

Compounds with heterocyclic appendages, such as thiazole or benzothiazole, exhibit diverse bioactivities:

Compound Name Substituents Use/Category Key References
Target Compound Thiophene-ethylideneamino-oxy Undefined (research phase)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole ring Pharmaceutical candidate
N-(2,6-Diethylphenyl)-2-[(6-((2-hydroxy-5-nitrobenzylidene)amino)benzothiazol-2-yl)sulfanyl]acetamide Benzothiazole and nitrobenzylidene groups Hypothesized antimicrobial

Functional Contrasts :

  • Thiophene vs.
  • Nitro vs. Thioether Groups : The nitrobenzylidene group in ’s compound may confer redox activity, whereas the target compound’s thioether linkage could improve metabolic stability .

Research Findings and Implications

  • Bioactivity : Chloroacetamides like alachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The target compound’s thiophene moiety may target different enzymes or pathways, warranting enzymatic assays .
  • Environmental Persistence : The diethylphenyl group in alachlor/butachlor contributes to soil adsorption; the thiophene side chain might alter degradation kinetics .

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